molecular formula C21H21NO2 B11633230 2-{[(2,6-Dimethylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

2-{[(2,6-Dimethylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

Cat. No.: B11633230
M. Wt: 319.4 g/mol
InChI Key: MPCZTODCLUAEPO-UHFFFAOYSA-N
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Description

2-{[(2,6-Dimethylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a phenyl group and a dimethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,6-Dimethylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 2,6-dimethylaniline with a cyclohexane-1,3-dione derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,6-Dimethylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(2,6-Dimethylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,6-Dimethylphenyl)amino]methylidene}-5-methylcyclohexane-1,3-dione
  • 2-{[(2,6-Dimethylphenyl)amino]methylidene}-5-ethylcyclohexane-1,3-dione

Uniqueness

2-{[(2,6-Dimethylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is unique due to the presence of both a phenyl group and a dimethylphenylamino group on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

2-[(2,6-dimethylphenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C21H21NO2/c1-14-7-6-8-15(2)21(14)22-13-18-19(23)11-17(12-20(18)24)16-9-4-3-5-10-16/h3-10,13,17,23H,11-12H2,1-2H3

InChI Key

MPCZTODCLUAEPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O

Origin of Product

United States

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